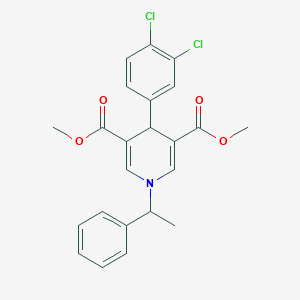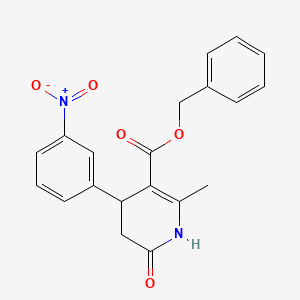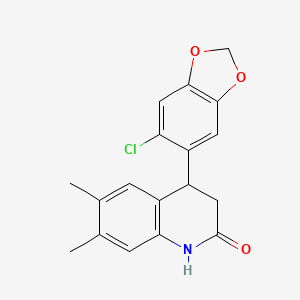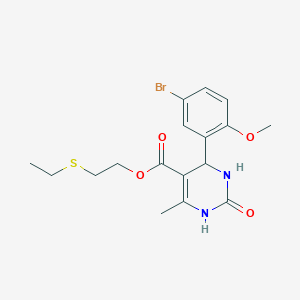![molecular formula C17H18O3S B3932377 2-[3-(2-furyl)-3-oxo-1-(2-thienyl)propyl]cyclohexanone](/img/structure/B3932377.png)
2-[3-(2-furyl)-3-oxo-1-(2-thienyl)propyl]cyclohexanone
Descripción general
Descripción
2-[3-(2-furyl)-3-oxo-1-(2-thienyl)propyl]cyclohexanone, also known as FTY720 or fingolimod, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 1992 by researchers at the pharmaceutical company, Novartis. Since then, it has been extensively studied for its ability to modulate the immune system and treat various diseases.
Mecanismo De Acción
2-[3-(2-furyl)-3-oxo-1-(2-thienyl)propyl]cyclohexanone acts as a sphingosine-1-phosphate (S1P) receptor modulator, binding to S1P receptors on immune cells and preventing their migration to the central nervous system. This reduces the inflammatory response and damage to the nervous system. This compound also has other effects, including the promotion of neuronal survival and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to reduce inflammation, promote neuronal survival, and inhibit cell proliferation. This compound also has effects on the cardiovascular system, reducing blood pressure and heart rate. It has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2-furyl)-3-oxo-1-(2-thienyl)propyl]cyclohexanone has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. This compound is also relatively easy to synthesize, and its effects can be easily measured in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, the effects of this compound can be variable, depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-[3-(2-furyl)-3-oxo-1-(2-thienyl)propyl]cyclohexanone. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of this compound in other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in exploring the potential of this compound in cancer therapy, as it has been shown to inhibit cell proliferation. Finally, there is ongoing research into the long-term safety and efficacy of this compound in clinical use.
Aplicaciones Científicas De Investigación
2-[3-(2-furyl)-3-oxo-1-(2-thienyl)propyl]cyclohexanone has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. This compound works by modulating the immune system, preventing the migration of immune cells to the brain and spinal cord, which reduces inflammation and damage to the nervous system.
Propiedades
IUPAC Name |
2-[3-(furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c18-14-6-2-1-5-12(14)13(17-8-4-10-21-17)11-15(19)16-7-3-9-20-16/h3-4,7-10,12-13H,1-2,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJMFXETZURBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(CC(=O)C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(tert-butylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932331.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}pentanamide](/img/structure/B3932339.png)
![N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932340.png)

![methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3932353.png)



![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-methoxybenzamide](/img/structure/B3932381.png)
![N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932385.png)
